3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an indole moiety, and a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-hydroxyphenylhydrazine to form an intermediate, which is then reacted with 2-methyl-1H-indole-3-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another complex compound with potential biological activities
Uniqueness
3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, including the chlorobenzyl, indole, and pyrazole moieties.
Properties
Molecular Formula |
C27H22ClN5O2 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-22(21-10-3-5-12-24(21)30-17)15-29-33-27(34)26-14-25(31-32-26)18-8-6-9-20(13-18)35-16-19-7-2-4-11-23(19)28/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
InChI Key |
VRAXMLQUIGETCX-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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